BenchChemオンラインストアへようこそ!

2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate

Synthetic Chemistry Medicinal Chemistry Building Block Selection

2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate (CAS 1639963-79-3) is a di-Boc-protected spirocyclic triamine with molecular formula C16H29N3O4 and molecular weight 327.42 g·mol⁻¹. It belongs to the 2,5,8-triazaspiro[3.5]nonane scaffold class, featuring three nitrogen atoms within a conformationally constrained [3.5]-spirocyclic framework, where the N2 and N8 positions are protected by acid-labile tert-butoxycarbonyl (Boc) groups, leaving the N5-H free for selective functionalization.

Molecular Formula C16H29N3O4
Molecular Weight 327.425
CAS No. 1639963-79-3
Cat. No. B2871744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate
CAS1639963-79-3
Molecular FormulaC16H29N3O4
Molecular Weight327.425
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC2(C1)CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H29N3O4/c1-14(2,3)22-12(20)18-8-7-17-16(9-18)10-19(11-16)13(21)23-15(4,5)6/h17H,7-11H2,1-6H3
InChIKeyNQZRCJOSKVWOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate (CAS 1639963-79-3): Protected Spirocyclic Triamine Building Block for Medicinal Chemistry Procurement


2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate (CAS 1639963-79-3) is a di-Boc-protected spirocyclic triamine with molecular formula C16H29N3O4 and molecular weight 327.42 g·mol⁻¹ . It belongs to the 2,5,8-triazaspiro[3.5]nonane scaffold class, featuring three nitrogen atoms within a conformationally constrained [3.5]-spirocyclic framework, where the N2 and N8 positions are protected by acid-labile tert-butoxycarbonyl (Boc) groups, leaving the N5-H free for selective functionalization [1]. This compound is primarily utilized as an orthogonally protected building block for the synthesis of complex spirocyclic ligands, kinase inhibitors, and GPCR-targeted libraries in early-stage drug discovery [2].

Why Mono-Boc and Deprotected 2,5,8-Triazaspiro[3.5]nonane Analogs Cannot Substitute for 2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate


Substitution by the closest mono-Boc analog (tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate, CAS 1936048-62-2) or the fully deprotected parent scaffold (2,5,8-triazaspiro[3.5]nonane, CAS 792921-02-9) is precluded by fundamentally different protection patterns [1]. The target compound's dual Boc protection at N2 and N8 exclusively masks two of the three ring nitrogens, enabling chemoselective acylation, alkylation, or reductive amination at the remaining N5-H without requiring orthogonal protection strategies [2]. In contrast, the mono-Boc analog exposes two free NH groups (N5-H and N8-H), compromising regioselectivity during subsequent derivatization. The fully deprotected scaffold lacks any protection and is unsuitable for stepwise synthetic sequences. These differences in the number and position of protecting groups directly govern synthetic route design, intermediate stability, and final product purity, making simple replacement impossible without altering the entire synthetic pathway .

Quantitative Differentiation Evidence: 2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate vs. Closest Analogs


Protecting Group Count: 2 vs. 1 Boc Groups Enables Chemoselective N5-H Functionalization vs. Mono-Boc Analog

2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate contains two Boc protecting groups (at N2 and N8 positions), whereas the closest mono-Boc analog (tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate, CAS 1936048-62-2) contains only one Boc group (at N2) [1]. This structural difference is verified by SMILES comparison: the target (CC(C)(C)OC(=O)N1CCNC2(C1)CN(C(=O)OC(C)(C)C)C2) shows two carbamate carbonyl environments, while the analog (CC(C)(C)OC(=O)N1CC2(CNCCN2)C1) shows only one . The practical consequence is that the target compound presents exactly one free secondary amine (N5-H) for selective derivatization, whereas the analog presents two free NH groups, leading to potential mixture formation upon acylation or alkylation unless additional protection steps are employed .

Synthetic Chemistry Medicinal Chemistry Building Block Selection

Purity Specification: 98% vs. 95% Minimum Purity Comparing Di-Boc to Mono-Boc Analog

Commercial suppliers specify the target compound at 98% minimum purity (Moldb Cat. M328498; Leyan Cat. 1380370), supported by NMR, HPLC, and LC-MS characterization . The closest mono-Boc analog (CAS 1936048-62-2) is routinely offered at 95% minimum purity by multiple suppliers including AKSci (Cat. 5028EH), BOC Sciences, and Chemenu . This constitutes a 3-percentage-point purity advantage for the target compound. The oxalate salt form of the target (CAS 2940962-39-8) is also typically offered at 95% purity, further underscoring the higher specification of the free di-Boc compound .

Quality Control Procurement Specification Analytical Chemistry

Free Amine pKa Environment: Impact of Dual Boc Protection on N5-H Basicity vs. Parent Scaffold

The parent 2,5,8-triazaspiro[3.5]nonane scaffold (CAS 792921-02-9) has a predicted pKa of 11.09±0.20, reflecting the basicity of all three secondary amines in the unsubstituted ring system . Introduction of two electron-withdrawing Boc carbamate groups at N2 and N8 in the target compound is expected to reduce the basicity of the remaining N5-H by 1.5–2.5 pKa units (class-level inference based on Boc-induced pKa shifts in conformationally analogous cyclic diamines) . This modulation of N5-H nucleophilicity can influence the efficiency of acylation and reductive amination reactions relative to fully deprotected analogs, and eliminates competing reactivity at N2 and N8 that would occur with the parent scaffold .

Physicochemical Property Reactivity Prediction Synthetic Planning

Storage Condition Requirement: Freezer (-20 °C) vs. Room Temperature for Mono-Boc Analog

The target compound requires storage under inert atmosphere in a freezer at -20 °C as specified in supplier documentation (Ambeed, Wako Fujifilm) [1]. In contrast, the mono-Boc analog (tert-butyl 2,5,8-triazaspiro[3.5]nonane-2-carboxylate, CAS 1936048-62-2) is specified for storage at room temperature in a cool, dry place by AKSci and at 2–8 °C by other suppliers, demonstrating markedly less stringent storage requirements . This difference reflects the higher intrinsic reactivity or hygroscopicity of the di-Boc-protected compound, likely attributable to its greater number of hydrolytically labile carbamate linkages (two Boc groups vs. one) .

Stability Logistics Procurement Planning

Molecular Weight and Lipophilicity Shift: 44% Higher MW and Estimated logP Increase vs. Mono-Boc Analog

The target compound has a molecular weight of 327.42 g·mol⁻¹ (C₁₆H₂₉N₃O₄) compared to 227.30 g·mol⁻¹ (C₁₁H₂₁N₃O₂) for the mono-Boc analog (CAS 1936048-62-2), representing a 44% increase . The additional Boc group and associated tert-butyl moiety contribute 100.12 g·mol⁻¹ of mass and increase the calculated logP by an estimated 1.3–1.8 log units (class-level inference based on the Hansch π constant of ~1.3 per –CH₂– and ~0.5–0.7 for a carbamate group in spirocyclic systems) [1]. This enhanced lipophilicity may improve membrane permeability of Boc-protected intermediates during fragment elaboration but also necessitates careful solvent selection for reactions, as the di-Boc compound exhibits lower aqueous solubility than the mono-Boc analog .

Physicochemical Property DMPK Prediction Fragment Screening

Recommended Procurement and Application Scenarios for 2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Spirocyclic Kinase Inhibitor and GPCR Ligand Libraries Requiring Chemoselective N5-H Derivatization

The target compound's dual Boc protection enables direct acylation, sulfonylation, or reductive amination at the sole free N5-H position without competing reactions at N2 or N8 . This is critical for constructing focused libraries of N5-substituted spirocyclic triamines for screening against kinases, GPCRs, and ion channels, where the spirocyclic scaffold provides defined exit vectors and restricted conformational flexibility [1]. Starting from the mono-Boc analog would require an additional protection/deprotection sequence, increasing synthetic step count by 2–4 operations and reducing overall yield.

Organic Synthesis: Orthogonal Building Block for Sequential Functionalization in PROTAC and Bifunctional Degrader Assembly

The orthogonal protection pattern (Boc-N2, Boc-N8, free N5-H) is particularly suited for constructing heterobifunctional molecules such as PROTACs, where distinct linkers must be attached to each nitrogen atom in a controlled sequence . The 98% purity specification ensures that residual deprotected or mono-functionalized impurities are minimized, reducing the burden of preparative purification of the final degrader conjugates, where yields are already constrained by the convergent assembly strategy [1].

Process Chemistry: Large-Scale Preparation of Advanced Intermediates with Reduced Purification Overhead

For gram-scale synthesis of advanced pharmaceutical intermediates, the 98% minimum purity of the target compound (vs. 95% for the mono-Boc analog) translates to a lower burden of impurity carry-through in multi-step sequences . Procurement from suppliers offering full analytical characterization (NMR, HPLC, LC-MS) such as Moldb and Leyan provides the documentation necessary for GLP/GMP tech transfer, whereas the mono-Boc analog is typically offered with more limited QC data packages [1]. Note that the -20 °C storage requirement must be accommodated in the receiving laboratory's cold storage plan .

Fragment-Based Drug Discovery: Lipophilic Spirocyclic Core for Membrane-Permeable Fragment Elaboration

The enhanced lipophilicity of the di-Boc scaffold (estimated logP shift of +1.3–1.8 units over the mono-Boc analog) makes it a suitable starting point for fragment growing campaigns targeting intracellular proteins where passive membrane permeability is rate-limiting . The rigid spirocyclic core provides a three-dimensional scaffold that explores under-represented regions of chemical space compared to planar heteroaromatic fragments, as demonstrated broadly for spirocyclic building blocks in medicinal chemistry [1].

Quote Request

Request a Quote for 2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.